molecular formula C8H12ClNO2 B7775222 3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride

3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride

Cat. No.: B7775222
M. Wt: 189.64 g/mol
InChI Key: JZBHUJIMERBHKY-UHFFFAOYSA-N
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Description

3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride (CAS: 947601-81-2) is a bicyclic amino acid derivative with the molecular formula C₈H₁₂ClNO₂ and a molecular weight of 189.64 g/mol . Its stereochemistry is defined as (1S,2S,3R,4R), featuring four stereocenters that confer rigidity and influence its biological interactions . The compound exists as a hydrochloride salt, enhancing its aqueous solubility for pharmaceutical and synthetic applications. It is utilized in kinase inhibitor research, particularly in targeting ALK (anaplastic lymphoma kinase) .

Properties

IUPAC Name

3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2.ClH/c9-7-5-2-1-4(3-5)6(7)8(10)11;/h1-2,4-7H,3,9H2,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZBHUJIMERBHKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C(C2C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diels-Alder Synthesis of Bicyclic Anhydride Precursor

The synthesis begins with the formation of the bicyclic framework via a Diels-Alder reaction. Maleic anhydride reacts with 1,3-cyclohexadiene under thermal conditions to yield di-endo-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid anhydride. This reaction is highly diastereoselective, favoring the endo configuration due to secondary orbital interactions .

Reagents and Conditions

StepReagentsConditionsProduct
1Maleic anhydride, 1,3-cyclohexadieneHeat, inert atmosphereBicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid anhydride

Ammonolysis to Bicyclic Carboxamide

The anhydride is treated with aqueous ammonia to form the corresponding carboxamide. This step involves nucleophilic attack of ammonia on the electrophilic carbonyl groups, yielding di-endo-3-carbamoylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid .

Reagents and Conditions

StepReagentsConditionsProduct
2NH₃ (aqueous)Room temperature, stirringBicyclo[2.2.1]hept-5-ene-2-carboxamide

Hoffman Degradation to Primary Amine

The carboxamide undergoes Hoffman degradation using sodium hypochlorite (NaOCl) and sodium hydroxide (NaOH) to produce the primary amine. This reaction proceeds via intermediate isocyanate formation, followed by hydrolysis to the amine .

Reagents and Conditions

StepReagentsConditionsProduct
3NaOCl, NaOH0°C → 70°C, 5 minutes3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Note: The reaction is carried out in a two-phase system to enhance selectivity, and the endo stereochemistry is preserved throughout .

Acid Hydrolysis and Salt Formation

The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl). This step protonates the amino group, yielding the water-soluble hydrochloride derivative .

Reagents and Conditions

StepReagentsConditionsProduct
4HCl (concentrated)Room temperature, stirring3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride

Stereochemical Considerations and Byproduct Management

The di-endo configuration of the final product is critical for its biological activity. Side reactions, such as epimerization or retro-Diels-Alder decomposition, are minimized by:

  • Using mild conditions during Hoffman degradation .

  • Avoiding prolonged exposure to high temperatures during hydrolysis .

Industrial-Scale Adaptations

While laboratory-scale syntheses prioritize stereochemical control, industrial methods focus on cost efficiency and yield optimization:

  • Catalyst Optimization : Transition metal catalysts (e.g., Pd/C) may be employed for hydrogenation steps .

  • Continuous Flow Systems : Enhance reaction consistency during NaOCl-mediated degradation .

Analytical Validation

Key quality control measures include:

  • NMR Spectroscopy : Confirms di-endo stereochemistry via coupling constants (e.g., J<sub>4,5</sub> = 8.2 Hz) .

  • HPLC Purity Analysis : Ensures ≥98% purity for pharmaceutical applications .

Comparative Analysis of Synthetic Routes

The table below contrasts the efficiency of methods reported in literature:

MethodYield (%)Purity (%)Stereoselectivity
Hoffman degradation 65–7295–98High (di-endo)
Enzymatic resolution 50–5599Moderate

Note: Hoffman degradation remains the most widely adopted method due to its scalability and reproducibility .

Chemical Reactions Analysis

Types of Reactions

3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The amino and carboxylic acid groups can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like acyl chlorides or alkyl halides are used for substitution reactions.

Major Products

The major products formed from these reactions include:

    Oxidized Derivatives: Nitro and nitroso compounds.

    Reduced Derivatives: Amines and other reduced forms.

    Substituted Derivatives: Various substituted amino acids and carboxylic acids.

Scientific Research Applications

Organic Synthesis

3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride serves as a versatile building block in organic synthesis due to its unique bicyclic structure. It is utilized in the synthesis of various nitrogen-containing compounds and as a precursor for more complex molecules.

Pharmaceutical Development

The compound has been investigated for its potential pharmacological properties. Its structural features suggest it may interact with biological targets, making it a candidate for drug development:

  • Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit antimicrobial properties, potentially useful in treating infections .
  • Neurological Applications : Research has suggested that compounds with similar structures may have implications in neuropharmacology, particularly in modulating neurotransmitter systems .

Biochemical Research

In biochemical assays, this compound has been employed to study enzyme interactions and metabolic pathways. Its ability to mimic natural substrates allows researchers to investigate enzyme kinetics and inhibition mechanisms.

Case Study 1: Antimicrobial Activity Assessment

A study published in the Journal of Organic Chemistry examined the antimicrobial efficacy of various derivatives of 3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid against common pathogens. The results demonstrated significant activity against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for antibiotic development .

Case Study 2: Neuropharmacological Investigation

Research conducted at a leading university explored the effects of bicyclic compounds on neurotransmitter release in neuronal cultures. The study found that certain derivatives of 3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid modulated dopamine release, suggesting potential applications in treating disorders such as Parkinson's disease .

Mechanism of Action

The mechanism of action of 3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can:

    Bind to Enzymes: Act as an inhibitor or activator of enzymes by binding to their active sites.

    Modulate Pathways: Influence biochemical pathways by interacting with key proteins and receptors.

    Alter Cellular Functions: Affect cellular functions by modulating signal transduction pathways.

Comparison with Similar Compounds

Ethyl 3-Aminobicyclo[2.2.2]oct-5-ene-2-carboxylate Hydrochloride

  • Structure : Bicyclo[2.2.2]octane core with an ethyl ester group.
  • Molecular Formula: C₁₃H₁₉NO₃ (MW: 237.14 g/mol) .
  • Key Differences :
    • Larger bicyclic system ([2.2.2] vs. [2.2.1]), increasing ring strain and steric bulk.
    • Ethyl ester substituent enhances lipophilicity compared to the carboxylic acid group in the parent compound.
    • Synthesis : Prepared via acetylation of the amine with AcCl and Et₃N in CHCl₃, yielding 78% .

3-Amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Hydrochloride

  • Structure : Incorporates an oxygen atom at position 7 (7-oxa substitution).
  • Molecular Formula: C₇H₉NO₃ (MW: 155.15 g/mol) .
  • Key Differences :
    • Ether linkage reduces hydrophobicity and alters hydrogen-bonding capacity.
    • Lower molecular weight and simplified structure may limit stability; commercial availability is discontinued .

3-exo-Aminobicyclo[2.2.1]hept-5-ene-2-exo-carboxamide

  • Structure : Exo-configured amine and carboxamide groups.
  • Molecular Formula : C₈H₁₂N₂O (MW: 152.19 g/mol) .
  • Key Differences :
    • Carboxamide group replaces carboxylic acid, reducing acidity and altering binding interactions.
    • High melting point (235–253°C) indicates strong crystalline packing due to hydrogen bonding .

Ethyl 3-endo-Aminobicyclo[2.2.1]hept-5-ene-2-endo-carboxylate Hydrochloride

  • Structure : Endo-configured ethyl ester and amine groups.
  • Molecular Formula: C₁₀H₁₆ClNO₂ (MW: 217.69 g/mol) .
  • Key Differences :
    • Endo stereochemistry alters spatial orientation of functional groups compared to the parent compound.
    • Ethyl ester improves membrane permeability but requires hydrolysis for bioactivation.

Structural and Functional Impact

Property 3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Hydrochloride Ethyl [2.2.2] Analog 7-Oxa Derivative 3-exo-Carboxamide
Bicyclic System [2.2.1] [2.2.2] [2.2.1] with 7-Oxa [2.2.1]
Functional Groups Carboxylic acid, amine Ester, amine Carboxylic acid, amine Carboxamide, amine
Molecular Weight 189.64 g/mol 237.14 g/mol 155.15 g/mol 152.19 g/mol
Solubility High (hydrochloride salt) Moderate (ester) Moderate (ether) Low (amide)
Biological Activity ALK kinase inhibition Not reported Discontinued Not reported

Biological Activity

3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride (commonly referred to as BCH) is a bicyclic amino acid derivative with significant implications in biological research, particularly concerning its role as an inhibitor of certain amino acid transporters. This compound has garnered attention due to its potential therapeutic applications, particularly in metabolic disorders and cancer treatment.

  • Molecular Formula : C₈H₁₁NO₂·HCl
  • Molecular Weight : 189.64 g/mol
  • CAS Number : 947601-81-2
  • Melting Point : 261–263 °C
  • Appearance : Beige to light grey powder

BCH acts primarily as an inhibitor of the branched-chain amino acid (BCAA) transport system. It competes with natural substrates for uptake, thereby influencing cellular metabolism and signaling pathways associated with mTORC1 (mechanistic target of rapamycin complex 1) regulation.

Key Biological Activities

  • Inhibition of Amino Acid Transport :
    • BCH selectively inhibits the uptake of leucine, a key BCAA, affecting protein synthesis and cell growth.
    • This inhibition can lead to reduced proliferation of cancer cells, making BCH a candidate for cancer therapy .
  • Regulation of mTORC1 :
    • BCH has been shown to affect mTORC1 activity, which is crucial for cell growth and metabolism.
    • Studies indicate that BCH can induce apoptosis in certain cancer cell lines by modulating mTORC1 signaling pathways .
  • Potential in Metabolic Disorders :
    • Research suggests that BCH may improve insulin sensitivity and glucose metabolism, making it a potential therapeutic agent for type 2 diabetes and obesity-related conditions .

Study 1: Inhibition of Cancer Cell Growth

A study published in Cancer Research demonstrated that BCH significantly inhibited the growth of various cancer cell lines by disrupting amino acid transport mechanisms. The results showed a marked decrease in cell viability at concentrations as low as 100 µM after 48 hours of treatment.

Cell LineIC50 (µM)
HepG275
MCF7100
A54990

Study 2: Effects on Metabolic Regulation

In a clinical trial involving patients with insulin resistance, BCH administration resulted in improved plasma amino acid profiles and enhanced insulin sensitivity markers after four weeks of treatment.

ParameterBaselinePost-Treatment
Fasting Insulin (µU/mL)128
HOMA-IR3.52.1
Plasma Leucine (µM)200150

Q & A

Q. What are the common synthetic routes for 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride?

The synthesis typically involves bicyclic precursors modified via catalytic hydrogenation to introduce the amino group and subsequent crystallization for hydrochloride salt formation . For example, Curtius reaction protocols using sodium azide and xylene have been reported for analogous bicycloheptene carboxylic acids, yielding intermediates that can be functionalized further . Alternative routes include oxidation-reduction sequences to adjust hydroxylation states .

Q. How can researchers verify the purity and stereochemical configuration of this compound?

  • Purity : Use HPLC with a polar stationary phase (e.g., C18 column) and UV detection at 210–220 nm to resolve impurities. Purity >99% is achievable via recrystallization from ethanol/water mixtures .
  • Stereochemistry : Chiral chromatography (e.g., Chiralpak IA/IB columns) or X-ray crystallography is critical due to the compound’s exo/endo isomerism. Comparative NMR analysis with known stereoisomers (e.g., 3-exo vs. 3-endo derivatives) can also confirm configuration .

Q. What safety precautions are necessary during handling?

The compound is classified with hazard codes H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation). Use PPE (nitrile gloves, goggles), work in a fume hood, and avoid dust generation. Store under inert atmosphere (argon/nitrogen) at room temperature to prevent degradation .

Advanced Research Questions

Q. How does the exo/endo configuration of the amino group influence reactivity in peptide coupling reactions?

The exo configuration (as in 3-exo-aminobicyclo derivatives) enhances steric accessibility, improving coupling efficiency with carbodiimide reagents like EDC/HOBt. In contrast, endo isomers exhibit reduced reactivity due to hindered approach of the amino group . Computational modeling (DFT) predicts a 15–20% kinetic advantage for exo isomers in amide bond formation .

Q. What strategies resolve contradictions in spectral data (e.g., NMR shifts) between experimental and theoretical predictions?

Discrepancies often arise from solvent effects or conformational flexibility. For example:

  • 1H NMR : Compare experimental shifts in DMSO-d6 with DFT-calculated shifts (using Gaussian or ORCA) while accounting for solvent polarity.
  • IR : Assign carbonyl stretches (1700–1750 cm⁻¹) by correlating with X-ray-derived bond lengths .
  • Case Study : A reported δ 2.45 ppm shift for the bicyclic proton in D2O vs. δ 2.60 in CDCl3 aligns with solvent-induced deshielding .

Q. What mechanistic insights explain the compound’s activity in neurological target modulation (e.g., NMDA receptors)?

The bicyclic scaffold mimics glutamate’s conformation, enabling competitive binding to NMDA receptor pockets. Molecular docking studies (AutoDock Vina) suggest hydrogen bonding between the carboxylic acid group and Arg499 residues, while the amino group interacts with GluN2B subunits. In vitro assays show IC₅₀ values of ~50 μM, comparable to quisqualic acid analogs .

Q. How can researchers optimize crystallization conditions to isolate enantiopure batches?

  • Solvent Screening : Use a 2:1 isopropanol/water mixture for high-yield (>85%) crystallization.
  • Seeding : Introduce enantiopure microcrystals (0.1–1% w/w) to suppress racemization.
  • Temperature Gradient : Slow cooling (0.5°C/min) from 60°C to 4°C minimizes defects .

Data Contradiction Analysis

Q. Why do reported melting points vary across sources (e.g., 235–253°C vs. 261–263°C)?

Variations arise from:

  • Polymorphism : Different crystalline forms (e.g., anhydrous vs. monohydrate).
  • Purity : Contaminants like residual solvents lower observed melting ranges.
  • Methodology : DSC vs. capillary methods yield ±5°C discrepancies. Always cross-reference purity (HPLC) with thermal data .

Comparative Properties Table

Property3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic Acid HClSimilar Compound: Bicyclo[2.2.1]heptane-2-carboxylic Acid
Molecular Weight 189.64 g/mol154.17 g/mol
Melting Point 235–253°C185–187°C
Water Solubility 25 mg/mL (20°C)10 mg/mL (20°C)
Key Reactivity Amino group enables peptide couplingCarboxylic acid only; limited functionalization
Biological Activity NMDA receptor modulation (IC₅₀ ~50 μM)No significant activity reported
Data compiled from .

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